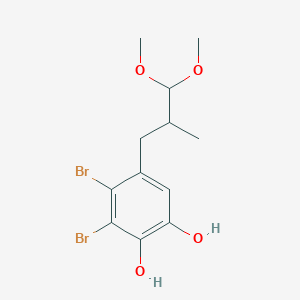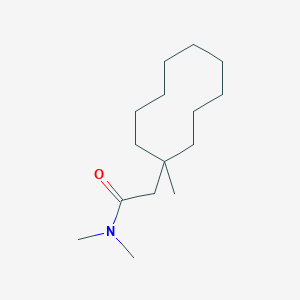
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is an organic compound with a unique structure that includes a cyclodecyl ring substituted with a methyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide can be synthesized through the reaction of 1-methylcyclodecanol with dimethylamine and acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide bond. The general reaction scheme is as follows:
Starting Materials: 1-methylcyclodecanol, dimethylamine, acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:
Reactant Mixing: Continuous mixing of 1-methylcyclodecanol, dimethylamine, and acetic anhydride.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using distillation columns for separation and purification.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-2-(1-methylcyclodecyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its polar nature.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The acetamide moiety plays a crucial role in binding to active sites, while the cyclodecyl ring provides steric effects that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the cyclodecyl ring.
N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an acetamide.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a cyclodecyl ring.
Uniqueness
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is unique due to its cyclodecyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required, such as in drug design and catalysis.
Eigenschaften
CAS-Nummer |
823213-79-2 |
|---|---|
Molekularformel |
C15H29NO |
Molekulargewicht |
239.40 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1-methylcyclodecyl)acetamide |
InChI |
InChI=1S/C15H29NO/c1-15(13-14(17)16(2)3)11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3 |
InChI-Schlüssel |
IGVDKJBYEWYCDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCCCCC1)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


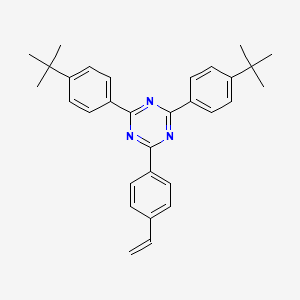
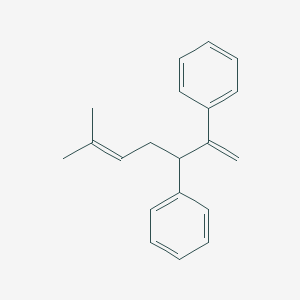
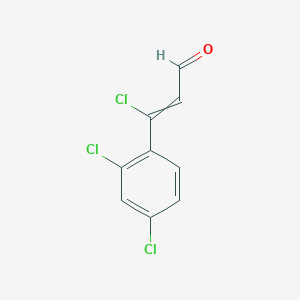
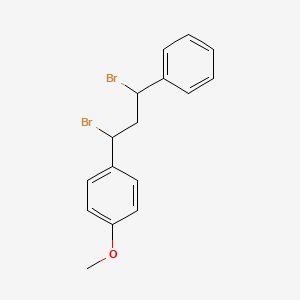
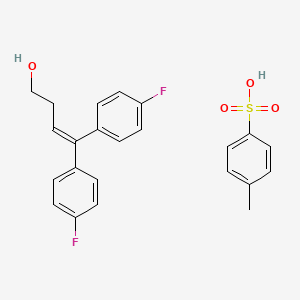
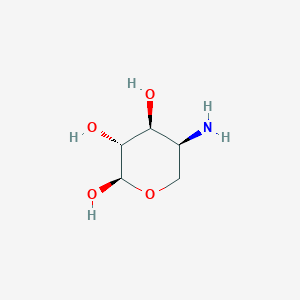
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

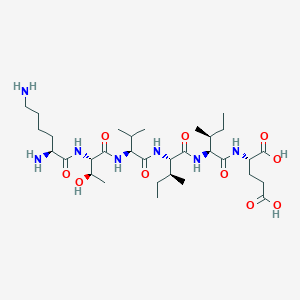
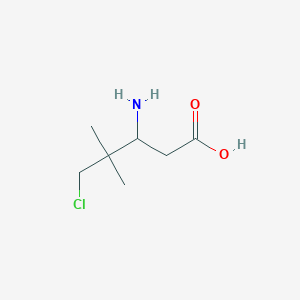
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
